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Compound of Interest

Compound Name: C13-113-tri-tail

Cat. No.: B11935263 Get Quote

Disclaimer: The following technical guidance is based on scientific literature concerning multi-

tail and branched-tail ionizable lipids for LNP formulation. As of this writing, specific public data

on a lipid named "C13-113-tri-tail" is not available. The principles and data presented here are

representative of this class of lipids and should serve as a guide for researchers working with

similar molecules.

Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using a tri-tail ionizable lipid like C13-113-tri-tail in
LNP formulations?

Tri-tail and other multi-tail ionizable lipids are designed to improve upon conventional single or

double-tail lipids in several ways. The additional hydrophobic tails can influence the packing of

lipids within the nanoparticle, potentially leading to:

Enhanced Stability: The increased van der Waals interactions between the lipid tails can

create a more condensed and stable lipid nanoparticle structure. This can improve

resistance to physical stressors during manufacturing, storage, and in vivo circulation.[1][2]

Improved Fusogenicity: The unique molecular geometry of multi-tail lipids may facilitate

membrane fusion with the endosomal membrane, a critical step for the release of mRNA

cargo into the cytoplasm.[2][3]
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Modulated Biodistribution: The structure of the ionizable lipid, including the number and

arrangement of its tails, has been shown to influence the organ tropism of LNPs. Multi-tail

lipids may offer opportunities to tune delivery to specific tissues.

Q2: What are the common stability issues encountered with C13-113-tri-tail LNPs?

LNPs formulated with multi-tail lipids can be susceptible to several stability issues, including:

Particle Aggregation: Improper formulation or storage conditions can lead to the clumping of

LNPs, resulting in an increased particle size and polydispersity index (PDI). This can

negatively impact the safety and efficacy of the formulation.

mRNA Leakage: The integrity of the LNP is crucial for protecting the mRNA payload from

degradation. Instability can lead to the premature release of the encapsulated mRNA.

Lipid Degradation: The chemical stability of the ionizable lipid and other lipid components is

essential. Hydrolysis or oxidation of the lipids can compromise the LNP structure and

function.

Q3: How does the structure of the tri-tail lipid influence LNP stability?

The stability of LNPs is significantly influenced by the molecular structure of the ionizable lipid.

For a hypothetical C13-113-tri-tail lipid, the following aspects of its tail structure would be

critical:

Tail Length: The length of the alkyl chains affects the hydrophobicity and packing of the

lipids.

Branching: Branched tails can increase the microviscosity within the LNP, contributing to

enhanced stability.[1]

Symmetry: The symmetry of the lipid tails can also play a role in the overall stability and

fusogenicity of the resulting LNPs.
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Issue Potential Cause Recommended Solution

High Polydispersity Index (PDI

> 0.2)

Suboptimal mixing during

formulation.

Ensure rapid and consistent

mixing of the lipid and aqueous

phases. Consider using a

microfluidic mixing device for

better control.

Inappropriate lipid ratios.

Optimize the molar ratios of

the C13-113-tri-tail lipid, helper

lipids (e.g., DSPC),

cholesterol, and PEG-lipid.

Increase in Particle Size Over

Time

Aggregation due to improper

storage conditions.

Store LNPs at the

recommended temperature

(typically 2-8°C) and avoid

freeze-thaw cycles unless

validated.

Inadequate PEGylation.

Ensure the correct molar

percentage of PEG-lipid is

used to provide a sufficient

protective hydrophilic layer.

Low mRNA Encapsulation

Efficiency (<90%)

Incorrect pH of the aqueous

buffer.

The aqueous buffer (containing

mRNA) should be acidic

(typically pH 4-5) to ensure

protonation of the ionizable

lipid for efficient complexation

with the negatively charged

mRNA.

Suboptimal lipid:mRNA weight

ratio.

Optimize the weight ratio of the

total lipid to mRNA. A common

starting point is a 10:1 to 20:1

ratio.

Evidence of mRNA

Degradation
Nuclease contamination.

Use RNase-free reagents and

consumables throughout the

formulation process.
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Physical instability of LNPs

leading to mRNA exposure.

Address particle stability

issues (see above).

Data Presentation
Table 1: Representative Physicochemical Properties of LNPs Formulated with Different Multi-

Tail Ionizable Lipids

Ionizable Lipid
Particle Size
(nm)

PDI
Zeta Potential
(mV)

Encapsulation
Efficiency (%)

Dual-Tail (e.g.,

U-06)
120 ± 15 0.15 ± 0.05 -5 ± 2 92 ± 3

Tri-Tail (e.g., U-

29)
110 ± 10 0.12 ± 0.03 -8 ± 2 95 ± 2

Tetra-Tail (e.g.,

U-19)
105 ± 12 0.11 ± 0.04 -10 ± 3 96 ± 2

Note: This table presents hypothetical data based on trends observed in the literature for multi-

tail lipids, where an increasing number of tails can lead to slightly smaller and more uniform

particles with higher encapsulation efficiencies.

Experimental Protocols
Protocol 1: Formulation of C13-113-tri-tail LNPs using
Microfluidic Mixing

Preparation of Lipid Stock Solution (Organic Phase):

Dissolve the C13-113-tri-tail ionizable lipid, DSPC, cholesterol, and a PEG-lipid (e.g.,

DMG-PEG 2000) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

The total lipid concentration in ethanol should be optimized, for example, 12.5 mM.
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Ensure all lipids are fully dissolved. Gentle warming (e.g., to 37°C) may be necessary,

especially for cholesterol.

Preparation of mRNA Solution (Aqueous Phase):

Dissolve the mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

The final concentration of mRNA will depend on the desired final concentration in the

LNPs.

Microfluidic Mixing:

Set up a microfluidic mixing device (e.g., NanoAssemblr).

Load the lipid stock solution into one syringe and the mRNA solution into another.

Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1).

Set the total flow rate according to the manufacturer's instructions to ensure rapid and

turbulent mixing.

Collect the resulting LNP dispersion.

Purification and Buffer Exchange:

Dialyze the LNP dispersion against a neutral buffer (e.g., PBS, pH 7.4) for at least 2 hours

to remove ethanol and raise the pH. Use a dialysis membrane with an appropriate

molecular weight cutoff (e.g., 10 kDa).

Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Store the LNPs at 2-8°C.

Protocol 2: Assessment of LNP Stability
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Initial Characterization (Time Zero):

Size and PDI: Measure the hydrodynamic diameter and polydispersity index using

Dynamic Light Scattering (DLS).

Zeta Potential: Determine the surface charge of the LNPs in a suitable buffer (e.g., 10 mM

NaCl).

Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent

dye-based assay (e.g., RiboGreen assay). The assay is performed in the presence and

absence of a detergent (e.g., Triton X-100) to lyse the LNPs.

Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100

Stability Study:

Aliquot the LNP formulation into separate vials and store them at different conditions (e.g.,

4°C, 25°C, and -20°C for freeze-thaw stability).

At predetermined time points (e.g., 1 week, 1 month, 3 months), remove a vial from each

condition.

Repeat the characterization measurements (Size, PDI, Zeta Potential, and Encapsulation

Efficiency) as described in step 1.

Analyze the data to determine the change in these parameters over time under different

storage conditions.
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Caption: LNP Formulation Workflow.
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Caption: LNP Stability Assessment Workflow.
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Caption: Troubleshooting Particle Instability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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